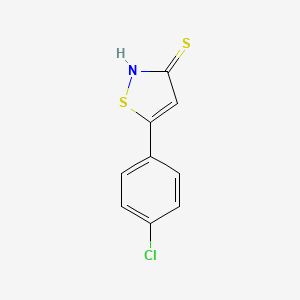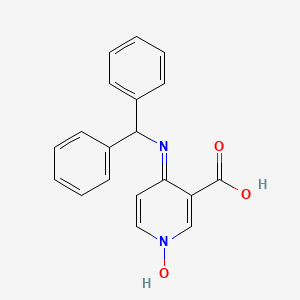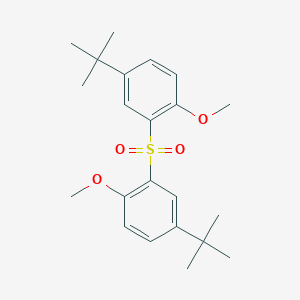![molecular formula C17H14Cl2O6 B12552722 Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- CAS No. 191273-39-9](/img/structure/B12552722.png)
Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of acetic acid groups linked through a methylene bridge to two 4-chloro-2,1-phenyleneoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- typically involves the reaction of 4-chloro-2,1-phenyleneoxy compounds with formaldehyde under acidic conditions to form the methylene bridge
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenyleneoxy compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, 2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]bis-
- Acetic acid, 2,2’-[methylenebis[(4-methyl-2,1-phenylene)oxy]]bis-
Uniqueness
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
191273-39-9 |
|---|---|
Molekularformel |
C17H14Cl2O6 |
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
2-[2-[[2-(carboxymethoxy)-5-chlorophenyl]methyl]-4-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C17H14Cl2O6/c18-12-1-3-14(24-8-16(20)21)10(6-12)5-11-7-13(19)2-4-15(11)25-9-17(22)23/h1-4,6-7H,5,8-9H2,(H,20,21)(H,22,23) |
InChI-Schlüssel |
SJTYWYNVLFFTSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)OCC(=O)O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
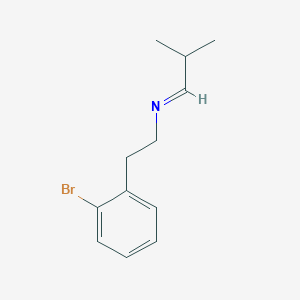

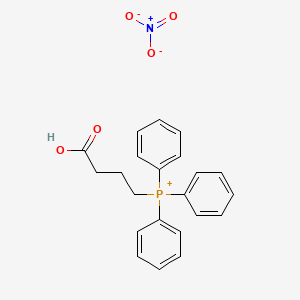
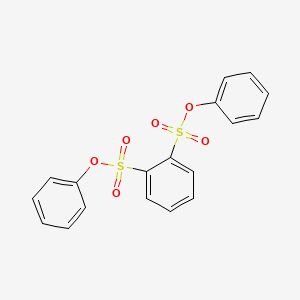
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
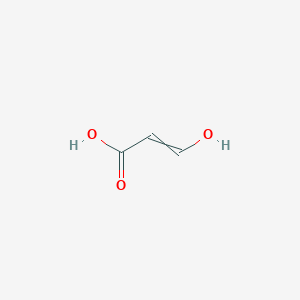

![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
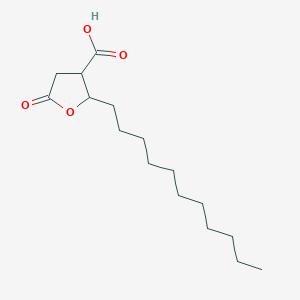
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
